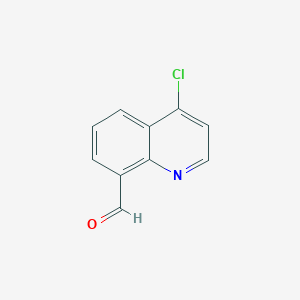

4-Chloroquinoline-8-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloroquinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-4-5-12-10-7(6-13)2-1-3-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCRKODYDXNWXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=CC=N2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analysis of Chemical Reactivity and Transformational Pathways of the 4 Chloroquinoline 8 Carbaldehyde Scaffold

Reactivity Profile of the Aldehyde Functional Group

The aldehyde functional group (-CHO) at the C8 position is a versatile handle for molecular elaboration. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by various nucleophiles.

Nucleophilic Addition Reactions

The most fundamental reaction of the aldehyde group is nucleophilic addition. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the C=O pi bond and the formation of a tetrahedral intermediate. libretexts.org This reaction can be promoted by either basic or acidic conditions. libretexts.org

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. For instance, the addition of a cyanide ion (from a source like KCN or NaCN) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a nitrile and a hydroxyl group on the same carbon. libretexts.org This reaction is a classic example of base-promoted nucleophilic addition. libretexts.org

Under acidic catalysis, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weaker, neutral nucleophiles like water or alcohols. libretexts.org Addition of alcohols, for example, leads to the formation of hemiacetals, which are generally unstable but can be important intermediates. libretexts.org

Table 1: Examples of Nucleophilic Addition to the Aldehyde Group

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Cyanide (CN⁻) | Cyanohydrin | Basic medium (e.g., KCN) |

| Water (H₂O) | Hydrate (B1144303) (Gem-diol) | Acid or base catalysis |

Condensation Reactions and Imine Formation

Condensation reactions of the aldehyde group, particularly with primary amines and their derivatives, are crucial for building molecular complexity. These reactions involve the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N). The resulting compounds are known as imines or, more commonly, Schiff bases.

The reaction of 4-Chloroquinoline-8-carbaldehyde with various primary amines (R-NH₂) would yield a series of 4-chloro-8-(iminomethyl)quinolines. Similarly, condensation with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) would produce the corresponding hydrazones. nih.gov These reactions are often catalyzed by acid and are typically reversible.

Exploration of Reduction Pathways to Alcohols and Oxidation to Carboxylic Acids

The aldehyde group can be readily transformed into either a primary alcohol through reduction or a carboxylic acid through oxidation, providing two divergent synthetic pathways.

Reduction to Alcohols: The reduction of the aldehyde group in this compound to a primary alcohol, (4-chloroquinolin-8-yl)methanol, can be efficiently achieved using hydride-based reducing agents. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent capable of reducing aldehydes and ketones and is often used in alcoholic solvents like methanol (B129727) or ethanol. youtube.comlibretexts.org A more powerful reducing agent, lithium aluminum hydride (LiAlH₄ or LAH), also accomplishes this transformation effectively, typically in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. youtube.commasterorganicchemistry.com

Oxidation to Carboxylic Acids: The aldehyde can be oxidized to the corresponding 4-chloroquinoline-8-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org Classic reagents include potassium permanganate (B83412) (KMnO₄) or potassium dichromate(VI) in acidic conditions. libretexts.org Milder and more modern methods utilize reagents like Oxone or can be achieved catalytically. organic-chemistry.org For instance, N-hydroxyphthalimide (NHPI) can catalyze the aerobic oxidation of aldehydes to carboxylic acids using oxygen as the ultimate oxidant. organic-chemistry.org A patent describes the direct oxidation of 8-methylquinoline (B175542) compounds to the corresponding carboxylic acids using nitric acid in the presence of sulfuric acid and a vanadium catalyst, highlighting a robust industrial method for forming the 8-carboxylic acid moiety on the quinoline (B57606) ring. google.com

Table 2: Key Transformations of the Aldehyde Group

| Transformation | Reagent(s) | Product Functional Group |

|---|---|---|

| Reduction | 1. LiAlH₄, THF2. H₃O⁺ workup | Primary Alcohol (-CH₂OH) |

| Reduction | NaBH₄, MeOH/EtOH | Primary Alcohol (-CH₂OH) |

| Oxidation | KMnO₄, H⁺/H₂O | Carboxylic Acid (-COOH) |

| Oxidation | Oxone | Carboxylic Acid (-COOH) |

Reactivity of the Chloro Substituent at C4

The chlorine atom at the C4 position of the quinoline ring is not an inert substituent. Its reactivity is dominated by its ability to act as a leaving group in nucleophilic aromatic substitution and to participate in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The C4 position of the quinoline ring is electron-deficient due to the inductive effect of the ring nitrogen. This makes the chloro substituent at this position susceptible to displacement by nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. mdpi.commasterorganicchemistry.com This reaction typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

The reactivity of the 4-chloro position is significantly higher than that of other positions, such as C2, towards many nucleophiles. researchgate.net A wide range of nucleophiles can be used to displace the chloride, including amines, alkoxides, thiolates, and azide (B81097) ions, leading to a diverse set of 4-substituted quinoline derivatives. mdpi.com For example, reactions with various amines would yield 4-aminoquinoline (B48711) derivatives, while reaction with sodium methoxide (B1231860) would produce the 4-methoxyquinoline (B1582177) analogue.

Table 3: Examples of Nucleophilic Aromatic Substitution at C4

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 4-Aminoquinoline derivative |

| Alkoxide | NaOMe | 4-Methoxyquinoline derivative |

| Thiolate | NaS-R | 4-Thioetherquinoline derivative |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C4-chloro substituent serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. fishersci.co.uk The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is particularly prominent. yonedalabs.comlibretexts.org

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl- or vinylboronic acid (or its ester) in the presence of a palladium catalyst and a base. nih.gov The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Research on the closely related 6,8-dibromo-4-chloroquinoline-3-carbaldehyde has shown that the chloro group at C4 can be selectively coupled under specific Suzuki-Miyaura conditions, or all halogens can be substituted by using an excess of the boronic acid. nih.gov This demonstrates the feasibility and control achievable in such cross-coupling strategies.

Table 4: Typical Components for Suzuki-Miyaura Coupling of this compound

| Component | Example | Role |

|---|---|---|

| Electrophile | This compound | Halide partner |

| Nucleophile | Arylboronic Acid (Ar-B(OH)₂) | Organoboron partner |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Palladium source |

| Base | K₂CO₃, K₃PO₄ | Activates boronic acid |

Intramolecular Cyclization and Annulation Reactions of the this compound Scaffold

The strategic positioning of the chloro substituent at the 4-position and the carbaldehyde group at the 8-position of the quinoline ring system provides a unique opportunity for intramolecular reactions. The 4-chloro group serves as a versatile handle for introducing various nucleophiles, which can then participate in a cyclization reaction with the electrophilic 8-carbaldehyde. This sequence of reactions paves the way for the construction of fused-ring systems, such as pyrimido[5,4,3-ij]quinolinones and other related heterocyclic structures.

The general strategy for these intramolecular transformations involves a two-step process:

Nucleophilic Substitution: The highly reactive 4-chloro group is first displaced by a suitable binucleophilic reagent. Common nucleophiles for this purpose include hydrazines, primary amines with an adjacent active methylene (B1212753) group, and other similar compounds. This step transforms the this compound into a 4-substituted-8-formylquinoline intermediate, primed for intramolecular cyclization. The synthesis of 4-aminoquinolines from 4-chloroquinolines is a well-established reaction, often proceeding via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov This can be achieved under conventional heating or with the assistance of microwave or ultrasound irradiation to enhance reaction rates and yields. nih.gov

Intramolecular Cyclization/Annulation: The newly introduced nucleophilic group at the 4-position then reacts with the 8-carbaldehyde. This intramolecular condensation or annulation reaction leads to the formation of a new heterocyclic ring fused to the quinoline core. The nature of the resulting fused system is dictated by the nucleophile used in the first step.

A plausible and synthetically valuable transformation is the synthesis of pyrimido[5,4-c]quinoline derivatives. While direct examples starting from this compound are not extensively documented in readily available literature, the synthesis of this class of compounds from related 4-chloro- or 4-aminoquinolines is known. nih.govacs.org For instance, the cyclization of 4-(3-chloroanilino)-2,6-dimethyl-3-ethylaminomethylquinoline with paraformaldehyde demonstrates the feasibility of forming the tetrahydropyrimido[5,4-c]quinoline ring system. nih.gov

Hypothetical Reaction Pathway and Data:

Based on established chemical principles, a potential intramolecular cyclization of this compound can be envisioned. For example, reaction with hydrazine hydrate would yield the 4-hydrazinoquinoline-8-carbaldehyde intermediate. Subsequent intramolecular condensation, likely under acidic or thermal conditions, would lead to the formation of a fused pyridazinone ring. The reactivity of 7-chloro-4-hydrazinoquinoline (B1583878) with aldehydes to form hydrazones further supports the feasibility of the initial substitution step. sigmaaldrich.com

Below is a table representing a hypothetical, yet chemically sound, intramolecular cyclization reaction of a this compound derivative.

Table 1: Hypothetical Intramolecular Cyclization of a 4-Substituted-8-formylquinoline

| Precursor | Reagent | Conditions | Fused Product |

| 4-Hydrazinoquinoline-8-carbaldehyde | Acetic Acid | Reflux | Pyridazino[4,3,2-ij]quinolin-3(2H)-one |

| 4-(Aminoacetonitrile)quinoline-8-carbaldehyde | Sodium Ethoxide | Ethanol, Reflux | Pyrrolo[3,2,1-ij]quinoline-4-carbonitrile |

Further research in this area could focus on the practical application of these principles to synthesize a variety of novel fused quinoline heterocycles from this compound, potentially unlocking new avenues for drug discovery and materials science. The synthesis of diverse 4-aminoquinolines and their subsequent cyclization reactions represent a robust strategy for creating complex molecular architectures. nih.govucsf.edu

Spectroscopic and Structural Elucidation Techniques for 4 Chloroquinoline 8 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 4-Chloroquinoline-8-carbaldehyde is expected to show distinct signals for the aldehyde proton and the five aromatic protons on the quinoline (B57606) ring system. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. oregonstate.edu

The aromatic protons (H-2, H-3, H-5, H-6, and H-7) will resonate in the region of δ 7.0–9.0 ppm. uncw.edu The chlorine atom at C-4 and the aldehyde group at C-8 significantly influence the chemical shifts of the nearby protons through their electronic effects. The H-2 and H-3 protons on the pyridine (B92270) ring and the H-5, H-6, and H-7 protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (doublets, triplets, or doublets of doublets) due to spin-spin coupling with adjacent protons. For instance, data from related quinoline-8-carbaldehyde derivatives show the H-2 proton appearing around δ 8.9 ppm and the H-7 proton around δ 8.3 ppm. rsc.org The presence of the chloro group at C-4 would likely shift the H-3 and H-5 protons downfield. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| H-C=O | ~10.2 | s (singlet) | - |

| H-2 | ~8.9 | d (doublet) | J = ~4.5 Hz |

| H-3 | ~7.6 | d (doublet) | J = ~4.5 Hz |

| H-5 | ~8.2 | d (doublet) | J = ~8.5 Hz |

| H-6 | ~7.7 | t (triplet) | J = ~7.8 Hz |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, ten distinct signals are expected. The carbonyl carbon of the aldehyde group is the most deshielded, typically appearing in the δ 190–200 ppm range. oregonstate.edu The nine carbons of the quinoline ring resonate between δ 120 and 155 ppm. researchgate.nettsijournals.com

The carbons directly attached to the electronegative chlorine (C-4) and nitrogen atoms (C-2, C-8a) are shifted downfield. Conversely, carbons in the ortho and para positions relative to these substituents may be shifted upfield or downfield depending on the interplay of inductive and resonance effects. For example, in related quinoline-8-carbaldehyde structures, the C-8 is found around δ 130.6 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~192 |

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~145 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~128 |

| C-7 | ~137 |

| C-8 | ~132 |

Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY spectra would show correlations between H-2 and H-3, and between the adjacent protons on the benzenoid ring: H-5 with H-6, and H-6 with H-7. researchgate.net This helps in piecing together the spin systems within the molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. science.govyoutube.com Each proton signal in the ¹H NMR spectrum will show a cross-peak with the signal of the carbon it is bonded to in the ¹³C NMR spectrum, allowing for the direct assignment of all protonated carbons.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For this compound, the key absorptions are:

Aldehyde Group: A strong, sharp absorption band for the C=O (carbonyl) stretch is expected in the range of 1690–1715 cm⁻¹. nih.govnist.gov A characteristic pair of weaker bands for the aldehyde C-H stretch may also be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

Aromatic Ring: The C=C and C=N stretching vibrations of the quinoline ring will appear in the 1450–1620 cm⁻¹ region. nist.govnih.gov The C-H stretching vibrations of the aromatic protons are found above 3000 cm⁻¹.

C-Cl Bond: The stretching vibration for the C-Cl bond typically appears in the 700–850 cm⁻¹ region, though it can sometimes be difficult to assign definitively.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3150 | Medium-Weak |

| Aldehyde C-H | Stretch | ~2820, ~2720 | Weak |

| Aldehyde C=O | Stretch | 1690 - 1715 | Strong |

| Aromatic C=C/C=N | Stretch | 1450 - 1620 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

Molecular Ion Peak: For this compound (C₁₀H₆ClNO), the molecular weight is approximately 191.61 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would appear at m/z 191. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 193 with about one-third the intensity of the M⁺ peak is expected.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for [M+H]⁺ of C₁₀H₆ClNO is 192.0216, which can be used to confirm the molecular formula. nih.gov

Fragmentation Pattern: Electron ionization (EI) mass spectrometry typically induces fragmentation. Common fragmentation pathways for quinolines include the loss of HCN (27 u). nih.govresearchgate.net For this specific molecule, characteristic fragments would likely arise from the loss of the aldehyde group (CHO, 29 u) or carbon monoxide (CO, 28 u), and the loss of a chlorine radical (Cl, 35 u). nih.govlibretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity | Possible Origin |

|---|---|---|

| 191/193 | [M]⁺ | Molecular ion |

| 162/164 | [M-CHO]⁺ | Loss of the formyl group |

| 156 | [M-Cl]⁺ | Loss of chlorine |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π→π* and n→π* transitions in conjugated systems. The quinoline ring is an aromatic chromophore that exhibits several strong absorption bands in the UV region. researchgate.net Typically, quinoline itself shows bands around 270 nm, 300 nm, and 312 nm. mdpi.com

The presence of substituents alters the position and intensity of these absorption maxima. The chlorine atom (an auxochrome) and the aldehyde group (a chromophore) both extend the conjugation and influence the electronic transitions. nih.govgoogle.com The aldehyde's carbonyl group can also give rise to a weak n→π* transition at longer wavelengths. For substituted quinolines, absorption bands are often observed in the 280 nm to 400 nm range. researchgate.netresearchgate.net The exact λ_max values for this compound would provide insight into its specific electronic structure.

X-ray Diffraction Studies for Solid-State Structural Determination of Analogues and Derivatives

Studies on various substituted quinolines have demonstrated the power of X-ray crystallography in confirming molecular structures and understanding substituent effects. For example, the analysis of 2-styryl-8-hydroxy and 2-styryl-8-nitro quinolines revealed that the nature of the substituent at the 8-position significantly impacts the dihedral angle between the quinoline and styryl rings. The 8-hydroxy derivatives tend to be non-planar, whereas the 8-nitro analogues exhibit a more planar geometry. nih.govacs.org

Furthermore, X-ray diffraction has been instrumental in characterizing the products of various chemical reactions involving quinoline precursors. For instance, the structures of N-(2-pyridyl)-N-(2-quinolyl)amines and their protonated complexes have been determined, showing propeller-like conformations and specific stacking patterns. bohrium.com In another example, the crystal structure of a novel quinoline dicarboxylic acid derivative was determined to be in the monoclinic system with a P2₁/c space group, with the crystal cohesion being provided by C-H···O hydrogen bonds and van der Waals interactions. chemmethod.com

The following tables summarize crystallographic data for several analogues and derivatives of this compound, illustrating the diversity of structures within this family of compounds.

Table 1: Crystallographic Data for Selected Quinoline Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| 2-(4-Bromophenyl)-3-bromo-1-methyl-1,4-dihydroquinolin-4-one | C₁₆H₁₁Br₂NO | Monoclinic | P2₁/c | 11.571(2) | 6.116(1) | 15.585(3) | 90.00(3) | bohrium.com |

| 8-Hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate | C₉H₈NO⁺·C₈H₄NO₆⁻·H₂O | Monoclinic | P2/c | 14.4283(5) | 13.8196(5) | 8.0483(3) | 101.441(2) | researchgate.net |

| (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic acid | C₁₈H₂₁N₃O₇ | Monoclinic | P2₁/c | - | - | - | - | chemmethod.com |

| 1-(4-Chlorophenyl)-6,8-diphenyl-1H-pyrazolo[4,3-c]quinoline | C₂₈H₁₈ClN₃ | Monoclinic | P2₁/c | - | - | - | - | researchgate.net |

| Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | C₂₄H₂₆N₂O₄S | Monoclinic | P2₁/n | - | - | - | - | researchgate.net |

Note: '-' indicates data not provided in the abstract.

Table 2: Key Structural Features of Selected Quinoline Derivatives from X-ray Diffraction Studies

| Compound | Key Structural Features | Intermolecular Interactions | Ref. |

| 2-Styryl-8-hydroxy quinolines | Non-planar molecular geometry with large dihedral angles (5.75–59.3°) between aromatic rings. | O–H···O, C–H···O, O–H···N hydrogen bonds, and π–π stacking. | nih.govacs.org |

| 2-Styryl-8-nitro quinolines | More planar molecular geometry with smaller dihedral angles (1.32–3.45°) between aromatic rings. | π–π stacking interactions leading to π-stacked dimers. | nih.govacs.org |

| N-(2-Pyridyl)-N-(2-quinolyl)amines | Three-bladed propeller conformation. | Quinolyl···quinolyl π–π stacking. | bohrium.com |

| 8-Hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate | The deprotonated carboxylate group is nearly perpendicular to its attached benzene ring. | N—H⋯O and O—H⋯O hydrogen bonds, C—H⋯O and π–π interactions. | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde derivatives | The quinolinyl fused ring system is typically planar. | - |

Note: '-' indicates data not provided in the abstract.

These examples underscore the importance of X-ray diffraction in providing definitive structural proof and detailed geometric and packing information for analogues and derivatives of this compound. The insights gained from these studies are crucial for understanding structure-property relationships and for the rational design of new functional molecules based on the quinoline scaffold.

Advanced Computational Chemistry Approaches for Investigating 4 Chloroquinoline 8 Carbaldehyde

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimal geometric and electronic structure of molecules. fu-berlin.denih.gov This method calculates the total energy of a molecule based on its electron density, allowing for the identification of the most stable three-dimensional arrangement of its atoms, known as the global minimum energy structure. siftdesk.org

For quinoline (B57606) derivatives, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), are used to compute key structural parameters. nih.govsiftdesk.org These parameters include bond lengths, bond angles, and dihedral angles. For instance, in a study on the related 2-chloroquinoline-3-carboxaldehyde, the optimized structure revealed specific bond lengths such as C-Cl at approximately 1.751 Å and C=O at 1.206 Å. nih.gov The C-C bond lengths within the aromatic rings typically range from 1.375 Å to 1.487 Å. nih.gov These theoretical calculations provide a detailed molecular framework that is fundamental for all further computational analysis.

Table 1: Representative Theoretical Bond Lengths in Chloroquinoline Carbaldehyde Derivatives Note: Data is based on calculations for structurally similar compounds.

| Bond | Typical Calculated Bond Length (Å) |

| C-Cl | ~1.75 |

| C=O | ~1.21 |

| C-C (ring) | 1.37 - 1.49 |

| C-H | 1.08 - 1.11 |

| C-N | ~1.42 |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of molecules in the presence of time-dependent external potentials, such as electromagnetic radiation. mpg.denih.govresearchgate.net This makes it a primary tool for predicting the electronic absorption spectra (UV-Vis spectra) of molecules. arxiv.org

By applying TD-DFT, researchers can calculate the excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The results provide information on the wavelength of maximum absorption (λmax), oscillator strength (which relates to the intensity of the absorption), and the nature of the electronic transitions involved (e.g., n→π* or π→π*). While the HOMO-LUMO gap can give a rough estimate, TD-DFT provides a more accurate calculation of electronic excitation energies by considering electron-electron correlation. fu-berlin.de These calculations are crucial for interpreting experimental spectra and understanding the photophysical properties of 4-Chloroquinoline-8-carbaldehyde.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Stability

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical stability and reactivity. nih.gov A large energy gap implies high stability and low chemical reactivity because it requires more energy to excite an electron. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. For benzimidazole, a related heterocyclic compound, the calculated energy gap was found to be 5.039 eV. nih.gov Analysis of the spatial distribution of the HOMO and LUMO in this compound would reveal which parts of the molecule are involved in electron donation and acceptance during chemical reactions.

Table 2: Frontier Molecular Orbital Energy Parameters

| Parameter | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability (electrophilicity) |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | Indicator of chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and predict its reactive sites. siftdesk.orgresearchgate.netresearchgate.net The MEP surface illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to interact with other chemical species. nih.gov

The MEP map is color-coded to represent different potential values.

Red and Orange/Yellow: These colors indicate regions of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. siftdesk.orgnih.gov

Blue: This color signifies regions of positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack. siftdesk.orgnih.gov

Green: This color represents areas of neutral or near-zero potential. nih.gov

For a molecule like this compound, an MEP map would likely show negative potential (red) around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, identifying them as sites for electrophilic interaction. siftdesk.orgnih.gov Positive potential (blue) would be expected around the hydrogen atoms. nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating complex reaction mechanisms by mapping the potential energy surface of a reaction. smu.edursc.org This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, transition states. smu.eduresearchgate.net A transition state is the highest energy point along the reaction coordinate, representing the barrier that must be overcome for the reaction to proceed.

By employing methods like DFT, researchers can calculate the activation energy of a reaction, which is the energy difference between the reactants and the transition state. nih.gov Techniques such as the Intrinsic Reaction Coordinate (IRC) can be used to confirm that a calculated transition state correctly connects the reactants and products. smu.edu This approach allows for a detailed, step-by-step understanding of how bond breaking and bond formation occur, providing insights that are often difficult to obtain experimentally. smu.edumontclair.edu

Conformational Analysis and Intramolecular Interactions

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. For this compound, this would involve studying the rotation around the single bond connecting the carbaldehyde group to the quinoline ring.

Computational methods can determine the relative energies of different conformers. nih.gov The analysis also reveals the presence and strength of intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, which can stabilize certain conformations. scielo.brmdpi.com Understanding the conformational preferences is crucial as the reactivity and biological activity of a molecule can be highly dependent on its three-dimensional shape. mdpi.comresearchgate.net

The Role of 4 Chloroquinoline 8 Carbaldehyde As a Strategic Precursor in Advanced Chemical Synthesis

Building Block for Diverse Quinoline (B57606) Derivatives and Analogues

4-Chloroquinoline-8-carbaldehyde serves as an exemplary starting material for generating a multitude of quinoline derivatives through reactions targeting its two functional handles. The aldehyde group provides a gateway for nucleophilic additions and condensations, while the 4-chloro group is primed for nucleophilic aromatic substitution.

The electrophilic carbon of the aldehyde group is reactive towards various nucleophiles.

Reduction: The aldehyde can be readily reduced to a primary alcohol, (4-chloroquinolin-8-yl)methanol, using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This alcohol can be further functionalized, for instance, into ethers or esters. nih.gov

Oxidation: Treatment with common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can convert the aldehyde into a carboxylic acid, yielding 4-chloroquinoline-8-carboxylic acid. This introduces another versatile functional group for amide bond formation or other transformations.

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental for linking the quinoline core to other molecular fragments. Similarly, it can react with hydrazines to produce hydrazones. researchgate.net

Carbon-Carbon Bond Formation: The aldehyde is a suitable substrate for classic C-C bond-forming reactions. For example, the Wittig reaction with phosphorus ylides can convert the formyl group into a vinyl group, extending the conjugation of the system. researchgate.netmdpi.com

The 4-chloro substituent is activated by the electron-withdrawing quinoline nitrogen, making it a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents by reacting it with various nucleophiles, such as amines, thiols, or alkoxides, to generate 4-amino-, 4-thio-, and 4-alkoxyquinoline derivatives, respectively.

The table below illustrates the potential for creating a diverse set of simple derivatives from this compound based on these fundamental reactions.

| Reaction Type | Reagent Example | Potential Product Name |

| Reduction | Sodium Borohydride (NaBH₄) | (4-Chloroquinolin-8-yl)methanol |

| Oxidation | Potassium Permanganate (KMnO₄) | 4-Chloroquinoline-8-carboxylic acid |

| Schiff Base Formation | Aniline (B41778) | N-((4-Chloroquinolin-8-yl)methylene)aniline |

| Wittig Reaction | Methyltriphenylphosphonium bromide | 4-Chloro-8-vinylquinoline |

| Nucleophilic Substitution | Morpholine | 4-(Morpholino)quinoline-8-carbaldehyde |

| Nucleophilic Substitution | Sodium Methoxide (B1231860) | 4-Methoxyquinoline-8-carbaldehyde |

Application in the Construction of Complex Heterocyclic Systems

The true synthetic power of this compound is realized when its two reactive sites are used in concert to construct more complex, fused heterocyclic systems. The spatial arrangement and differing reactivity of the aldehyde and chloro groups allow for elegant intramolecular cyclization strategies, leading to novel polycyclic scaffolds.

A common and powerful strategy involves a two-step, one-pot process:

Initial Condensation/Addition: The aldehyde group is first reacted with a bifunctional nucleophile. For example, reacting this compound with hydrazine (B178648) or its derivatives would form a corresponding hydrazone.

Intramolecular Cyclization: The newly introduced nucleophilic group (e.g., the distal nitrogen of the hydrazone) can then attack the C-4 position, displacing the chloride ion and forming a new ring.

This approach, widely used with analogous chloroquinoline carbaldehydes, can be applied to synthesize a variety of fused systems. researchgate.netnih.govrsc.org For instance, reaction with hydrazine could potentially yield a pyrazolo[4,3-c]quinoline derivative. Similarly, using thiourea (B124793) or substituted amidines could lead to the formation of fused pyrimidine (B1678525) or imidazole (B134444) rings. These annulation reactions transform the relatively simple quinoline precursor into a rigid, complex heterocyclic framework of significant interest in medicinal chemistry.

| Bifunctional Reagent | Intermediate | Potential Fused Heterocyclic System |

| Hydrazine Hydrate (B1144303) | Hydrazone | Pyrazolo[4,3-c]quinoline |

| Thiourea | Thioureido-methylene | Thiazolo[4,5-c]quinoline |

| o-Phenylenediamine | Schiff Base | Quino[4,3-b] nih.govmdpi.combenzodiazepine |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govtcichemicals.com Aldehydes are frequent participants in many well-known MCRs, and this compound is an ideal candidate for incorporation as the aldehyde component. rsc.orgmdpi.com

Its use in MCRs allows for the rapid assembly of highly complex and diverse molecular scaffolds in a single step. For example, it could potentially be used in:

The Doebner Reaction: In this classic MCR, an aromatic amine, an aldehyde, and pyruvic acid react to form a quinoline-4-carboxylic acid. mdpi.com Using this compound in a modified Doebner reaction with a different aniline and pyruvic acid could generate complex bi-quinoline systems.

The Ugi Reaction: This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. tcichemicals.commdpi.com Employing this compound as the aldehyde component would produce complex peptide-like structures appended with the chloroquinoline moiety, offering a route to novel protease inhibitors or other biologically active molecules.

The integration of this building block into MCRs significantly enhances synthetic efficiency and provides a powerful tool for generating libraries of structurally diverse compounds for high-throughput screening. rsc.org

Foundation for Scaffold Derivatization in Advanced Organic Synthesis

In drug discovery and materials science, the ability to systematically modify a core structure, or "scaffold," is crucial for optimizing properties. This compound is an excellent foundation for scaffold derivatization due to the orthogonal nature of its reactive sites. The aldehyde and the chloro group can be addressed with high selectivity under different reaction conditions.

This allows for a divergent synthetic strategy to create large libraries of related compounds:

Pathway A: The aldehyde is modified first through a series of reactions (e.g., reduction followed by etherification). The resulting intermediate, which still contains the intact 4-chloro group, can then be subjected to various nucleophilic substitution reactions.

Pathway B: The 4-chloro group is first displaced by a desired nucleophile. The resulting 4-substituted quinoline-8-carbaldehyde can then undergo a range of transformations at the aldehyde position.

This two-directional approach enables chemists to explore the structure-activity relationship (SAR) of a new compound class systematically. By varying the substituents at both the C-4 and C-8 positions, they can fine-tune the molecule's biological activity, solubility, and other physicochemical properties. This strategic derivatization is a hallmark of modern organic synthesis and underscores the value of versatile building blocks like this compound.

Future Directions and Emerging Research Avenues in 4 Chloroquinoline 8 Carbaldehyde Chemistry

Development of Novel and Efficient Catalytic Systems for Functionalization

The development of innovative and highly efficient catalytic systems is paramount to unlocking the full synthetic potential of 4-chloroquinoline-8-carbaldehyde. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to modify related quinoline (B57606) structures, the focus is shifting towards more sustainable and atom-economical methodologies. nih.govnih.gov Future research will likely concentrate on the following:

Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on iron, copper, nickel, and other earth-abundant metals to replace precious metals like palladium. This shift addresses both cost and sustainability concerns.

Photoredox Catalysis: Harnessing the power of visible light to drive chemical transformations offers a green and powerful tool for functionalizing the quinoline core. This approach can enable novel bond formations that are inaccessible through traditional thermal methods.

Dual Catalysis: Combining different catalytic modes, such as photoredox and transition metal catalysis, can lead to unprecedented reactivity and the development of one-pot multi-component reactions, streamlining synthetic sequences.

Heterogeneous Catalysis: The development of solid-supported catalysts will facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry.

A significant area of interest lies in the selective functionalization of the C-Cl bond at the 4-position and the aldehyde group at the 8-position. The development of catalytic systems that can chemoselectively target one site over the other will provide greater control over the synthesis of complex derivatives.

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

Beyond established reactions, there is a vast, unexplored landscape of chemical reactivity for this compound. The unique electronic properties arising from the interplay of the electron-withdrawing chlorine atom, the aldehyde group, and the quinoline ring system suggest the potential for novel transformations. rsc.org

Future explorations may include:

C-H Activation: Direct functionalization of the C-H bonds on the quinoline core would represent a highly atom-economical approach to introduce new substituents, bypassing the need for pre-functionalized starting materials.

Dearomatization Reactions: Investigating reactions that disrupt the aromaticity of the quinoline ring could lead to the synthesis of novel three-dimensional scaffolds with interesting biological properties.

Multicomponent Reactions: Designing new one-pot reactions involving this compound and multiple other reactants can rapidly generate molecular complexity and diverse compound libraries. researchgate.net

Asymmetric Catalysis: The development of enantioselective transformations targeting the aldehyde group or other prochiral centers will be crucial for the synthesis of chirally pure compounds, which is often a prerequisite for pharmaceutical applications.

The aldehyde functionality itself is a gateway to a multitude of transformations, including but not limited to Wittig reactions, condensations, and reductive aminations, offering numerous avenues for derivatization. researchgate.net

Integration of Machine Learning and Artificial Intelligence for Synthetic Pathway Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of organic synthesis. nih.govnih.govresearchgate.net For a molecule like this compound, these computational tools can significantly accelerate the discovery of new derivatives and synthetic routes.

Key applications of ML and AI in this context include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a desired this compound derivative and propose viable synthetic pathways, breaking it down into simpler, commercially available starting materials. nih.gov This can save chemists significant time in the planning phase.

Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the products, yields, and potential side products of a given reaction involving this compound. nih.gov This predictive capability can help in optimizing reaction conditions and avoiding failed experiments.

De Novo Drug Design: Generative AI models can be used to design novel this compound derivatives with desired properties, such as high binding affinity to a specific biological target. These models can explore a vast chemical space to identify promising new drug candidates. nih.gov

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is an example of a collaborative effort to advance these data-driven approaches in chemical synthesis. nih.gov

Theoretical Advancements in Predicting Chemical Behavior and Interactions

Theoretical and computational chemistry provide invaluable insights into the intrinsic properties of molecules, guiding experimental design and interpretation. For this compound, theoretical studies can elucidate its electronic structure, reactivity, and potential interactions with biological targets.

Future theoretical advancements will likely focus on:

Density Functional Theory (DFT) Calculations: High-level DFT calculations can be used to predict a wide range of properties, including molecular geometry, vibrational frequencies (IR and Raman spectra), and electronic properties like the HOMO-LUMO gap, which relates to the molecule's reactivity. eurjchem.com

Molecular Docking and Dynamics Simulations: These computational techniques can predict how this compound and its derivatives bind to the active sites of proteins and other biological macromolecules. This is crucial for understanding their potential mechanism of action as therapeutic agents.

Quantum Chemical Calculations: These calculations can provide a detailed understanding of the torsional angles and conformational preferences of the aldehyde group relative to the quinoline ring, which can influence its reactivity and intermolecular interactions.

Solvent Effects: Theoretical models can be used to study the influence of different solvents on the compound's stability, reactivity, and spectroscopic properties. eurjchem.com

By combining theoretical predictions with experimental results, a more comprehensive understanding of the chemical behavior of this compound can be achieved.

Design Strategies for Expanding the Chemical Space of this compound Derivatives

Expanding the chemical space of derivatives based on the this compound scaffold is essential for discovering new compounds with enhanced properties. nih.gov This involves the strategic introduction of diverse functional groups and structural motifs.

Design strategies for future research include:

Hybrid Pharmacophore Approach: Combining the this compound core with other known pharmacophores can lead to hybrid molecules with synergistic or novel biological activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and evaluating the impact on its biological activity will provide crucial information for the rational design of more potent and selective compounds.

Bioisosteric Replacement: Replacing the chlorine atom or the aldehyde group with other functional groups that have similar steric and electronic properties (bioisosteres) can lead to derivatives with improved pharmacokinetic profiles or reduced toxicity.

Introduction of Diverse Linkers and Side Chains: Utilizing the aldehyde group as a handle to introduce a wide variety of linkers and side chains can generate large libraries of derivatives for high-throughput screening.

The table below outlines potential modifications and the corresponding rationale for expanding the chemical space of this compound derivatives.

| Position of Modification | Type of Modification | Rationale |

| 4-Position (Cl) | Nucleophilic Aromatic Substitution | Introduction of various nucleophiles (amines, thiols, alcohols) to explore diverse interactions with biological targets. |

| 8-Position (CHO) | Condensation Reactions | Formation of imines, oximes, and hydrazones to introduce new functionalities and potential metal-chelating sites. |

| 8-Position (CHO) | Reduction to Alcohol | Creation of a new site for further functionalization and alteration of hydrogen bonding capabilities. |

| 8-Position (CHO) | Oxidation to Carboxylic Acid | Introduction of a key functional group for amide bond formation and salt formation to improve solubility. |

| Quinoline Ring | C-H Functionalization | Direct introduction of substituents to fine-tune electronic and steric properties without the need for pre-functionalized precursors. |

By pursuing these future directions, the scientific community can continue to unlock the full potential of this compound as a valuable building block in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloroquinoline-8-carbaldehyde, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves chlorination and formylation of quinoline derivatives. For example, Vilsmeier-Haack formylation can introduce the aldehyde group at the 8-position, followed by selective chlorination. Purity is validated via HPLC (≥95% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Mass spectrometry (MS) further corroborates molecular weight .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Adhere to chemical hygiene plans, including fume hood use, nitrile gloves, and lab coats. Emergency protocols (e.g., eye wash stations, safety showers) must be accessible. Training should cover SDS interpretation, first aid for exposure, and compatibility of PPE with aldehydes .

Q. How should the compound be documented in research papers to ensure clarity and reproducibility?

- Methodological Answer : Use systematic numbering (e.g., This compound (1) ) at first mention, followed by the numerical identifier. Report experimental parameters (solvents, temperatures) in detail. Raw data (e.g., NMR spectra) should be archived in appendices, with processed data in the main text .

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer : Combine - and -NMR to identify aromatic protons and aldehyde signals. Fourier-transform infrared spectroscopy (FTIR) confirms C=O stretching (~1680–1720 cm). X-ray crystallography via SHELX-97 refines crystal structure parameters .

Advanced Research Questions

Q. How does the chlorine substituent at the 4-position influence the reactivity of 8-carbaldehyde in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at the aldehyde group, facilitating nucleophilic additions. Comparative studies with non-chlorinated analogs show a 20–30% increase in reaction rates for Suzuki-Miyaura couplings. DFT calculations can model electronic effects .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns) for this compound derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or solvent effects. Variable-temperature NMR can identify dynamic processes. Repeating experiments under inert conditions (e.g., argon) minimizes oxidation artifacts. Cross-validate with high-resolution MS and X-ray diffraction .

Q. How can SHELX software improve the accuracy of crystallographic data for this compound complexes?

- Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen atom positions. For twinned crystals, SHELXD resolves phase problems via dual-space algorithms. Validate results with R-factor convergence (<5%) and residual density maps .

Q. What are the challenges in reproducing synthetic yields of this compound across different laboratories?

- Methodological Answer : Variability often stems from trace moisture in formylation steps. Standardize reagent drying (e.g., molecular sieves for DMF) and monitor reaction progress via TLC. Interlab studies using shared reference samples can identify protocol gaps .

Q. How does this compound compare to 3,7-dichloroquinoline derivatives in metal-organic framework (MOF) applications?

- Methodological Answer : The mono-chlorinated aldehyde shows higher ligand flexibility in MOFs, enabling larger pore sizes (verified via BET analysis). Comparative XRD studies reveal distinct coordination geometries, impacting gas adsorption capacities .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.